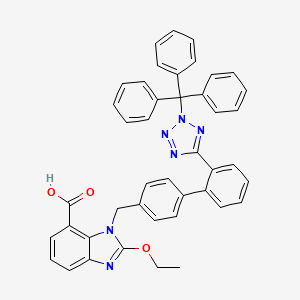

N2-Tritylcandesartan

Descripción general

Descripción

“N2-Tritylcandesartan” is a derivative of “Candesartan”, an angiotensin receptor blocker used mainly for the treatment of high blood pressure and congestive heart failure . The “N2-Trityl” prefix indicates that a trityl group is attached to the nitrogen atom in the “Candesartan” molecule .

Molecular Structure Analysis

The molecular structure of “N2-Tritylcandesartan” is complex, as it includes the structures of both “Candesartan” and the “Trityl” group . The exact structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .

Aplicaciones Científicas De Investigación

Pharmaceutical Prodrug Creation

This compound is a key intermediate in the synthesis of Candesartan Cilexetil, a prodrug used to treat hypertension and lower blood pressure .

Solubility Enhancement Research

Research into improving the solubility of pharmaceuticals often utilizes “N2-Tritylcandesartan” due to its properties that aid in enhancing oral bioavailability of drugs .

Nanocrystalline Formulation Development

It is also involved in the development of nanocrystalline formulations which aim to increase saturation solubility and improve drug delivery mechanisms .

Mecanismo De Acción

Target of Action

N2-Tritylcandesartan is a derivative of Candesartan, which is an angiotensin receptor blocker . The primary target of N2-Tritylcandesartan is likely the type-1 angiotensin II receptor (AT1). This receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

N2-Tritylcandesartan, like Candesartan, selectively blocks the binding of angiotensin II to the AT1 receptor . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by N2-Tritylcandesartan is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, N2-Tritylcandesartan inhibits the effects of angiotensin II, a key player in the RAAS. This leads to vasodilation, decreased aldosterone secretion, and ultimately, a reduction in blood pressure .

Pharmacokinetics

Candesartan is administered orally as a prodrug, which is rapidly converted to its active metabolite during absorption in the gastrointestinal tract . The specifics of N2-Tritylcandesartan’s ADME properties would need further investigation.

Result of Action

The molecular and cellular effects of N2-Tritylcandesartan’s action are likely similar to those of Candesartan. By blocking the AT1 receptor, N2-Tritylcandesartan prevents the actions of angiotensin II, leading to vasodilation and decreased blood pressure . This can have beneficial effects in conditions such as hypertension and heart failure .

Safety and Hazards

Propiedades

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKRZXGJFVQTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Tritylcandesartan | |

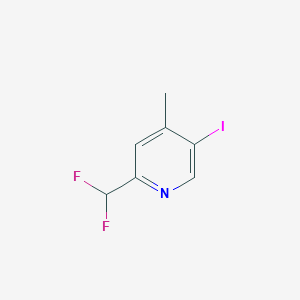

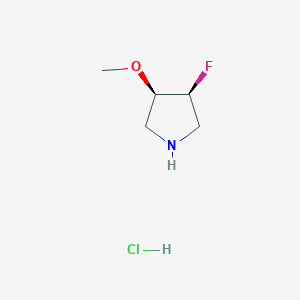

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)